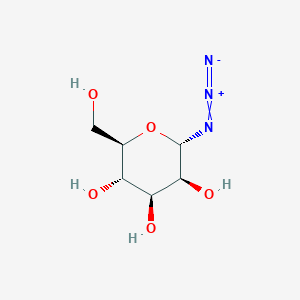
Cyclopropyl-(4-isobutoxybenzyl)-amine
Overview
Description
Cyclopropyl-(4-isobutoxybenzyl)-amine, also known as CIB, is an organic compound that has a wide range of applications in the medical and scientific fields. CIB is a cyclic amine with a three-membered ring, which is composed of two carbon atoms and one nitrogen atom. It is a versatile compound with a variety of properties that make it useful in a variety of applications. In addition, CIB has been used in the synthesis of a wide range of compounds, including pharmaceuticals, pesticides, and dyes.
Scientific Research Applications
Cyclopropyl-(4-isobutoxybenzyl)-amine has a wide range of applications in the medical and scientific fields. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. In addition, this compound has been used in the synthesis of compounds that have been used in the treatment of various diseases, including cancer, HIV, and malaria. This compound has also been used in the synthesis of compounds that have been used in the development of new drugs, such as antiretroviral drugs and antimalarial drugs. Finally, this compound has been used in the synthesis of compounds that have been used in the development of new materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Cyclopropyl-(4-isobutoxybenzyl)-amine is not well understood. However, it is believed that this compound acts as a catalyst in the synthesis of compounds, which helps to speed up the reaction process. In addition, this compound may also act as an inhibitor, which helps to prevent unwanted side reactions from occurring.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that this compound may have a variety of effects on the body, including the inhibition of certain enzymes, the stimulation of certain enzymes, and the inhibition of certain cell receptors. In addition, this compound may also have an effect on the immune system, as it has been shown to have an immunosuppressive effect in animal studies.
Advantages and Limitations for Lab Experiments
The advantages of using Cyclopropyl-(4-isobutoxybenzyl)-amine in lab experiments include its versatility, its cost-effectiveness, and its ability to speed up the reaction process. In addition, this compound is a relatively safe compound, and it can be used in a variety of different experiments. The main limitation of using this compound in lab experiments is that it is not well understood, and its effects are not fully understood.
Future Directions
The future directions for Cyclopropyl-(4-isobutoxybenzyl)-amine include the development of new synthetic methods, the development of new compounds, and the development of new materials. In addition, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential applications in the medical and scientific fields. Finally, further research should be conducted to determine the safety and efficacy of this compound in various experiments.
properties
IUPAC Name |
N-[[4-(2-methylpropoxy)phenyl]methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11(2)10-16-14-7-3-12(4-8-14)9-15-13-5-6-13/h3-4,7-8,11,13,15H,5-6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWMBVQQSXDPKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1452533.png)




![8-(Pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1452541.png)

![2-chloro-N-{[4-(methoxymethyl)phenyl]methyl}acetamide](/img/structure/B1452544.png)




